Cas no 1807273-53-5 (Ethyl 5-chloromethyl-2-cyano-3-(trifluoromethylthio)phenylacetate)

Ethyl 5-chloromethyl-2-cyano-3-(trifluoromethylthio)phenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 5-chloromethyl-2-cyano-3-(trifluoromethylthio)phenylacetate
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- インチ: 1S/C13H11ClF3NO2S/c1-2-20-12(19)5-9-3-8(6-14)4-11(10(9)7-18)21-13(15,16)17/h3-4H,2,5-6H2,1H3
- InChIKey: BQHFYDDGGXOHOW-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CC(=C(C#N)C(=C1)CC(=O)OCC)SC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 410
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 75.4
Ethyl 5-chloromethyl-2-cyano-3-(trifluoromethylthio)phenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013012093-250mg |
Ethyl 5-chloromethyl-2-cyano-3-(trifluoromethylthio)phenylacetate |
1807273-53-5 | 97% | 250mg |
504.00 USD | 2021-06-25 | |
Alichem | A013012093-500mg |
Ethyl 5-chloromethyl-2-cyano-3-(trifluoromethylthio)phenylacetate |
1807273-53-5 | 97% | 500mg |
863.90 USD | 2021-06-25 | |
Alichem | A013012093-1g |
Ethyl 5-chloromethyl-2-cyano-3-(trifluoromethylthio)phenylacetate |
1807273-53-5 | 97% | 1g |
1,490.00 USD | 2021-06-25 |
Ethyl 5-chloromethyl-2-cyano-3-(trifluoromethylthio)phenylacetate 関連文献
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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6. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
Ethyl 5-chloromethyl-2-cyano-3-(trifluoromethylthio)phenylacetateに関する追加情報
Research Briefing on Ethyl 5-chloromethyl-2-cyano-3-(trifluoromethylthio)phenylacetate (CAS: 1807273-53-5)
Ethyl 5-chloromethyl-2-cyano-3-(trifluoromethylthio)phenylacetate (CAS: 1807273-53-5) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique trifluoromethylthio and cyano functional groups, has shown promising potential in the development of novel therapeutic agents. Recent studies have focused on its synthesis, biological activity, and applications in drug discovery, making it a subject of considerable scientific interest.
The synthesis of Ethyl 5-chloromethyl-2-cyano-3-(trifluoromethylthio)phenylacetate involves multi-step organic reactions, including the introduction of the trifluoromethylthio group, which is known for its electron-withdrawing properties and ability to enhance the metabolic stability of pharmaceutical compounds. Researchers have optimized these synthetic routes to improve yield and purity, which are critical for subsequent biological evaluations. The compound's structural features suggest its utility as a building block for more complex molecules, particularly in the design of enzyme inhibitors and receptor modulators.
Recent investigations into the biological activity of Ethyl 5-chloromethyl-2-cyano-3-(trifluoromethylthio)phenylacetate have revealed its potential as an intermediate in the development of antimicrobial and anti-inflammatory agents. Preliminary in vitro studies indicate that derivatives of this compound exhibit inhibitory effects on specific bacterial strains and inflammatory pathways. These findings are supported by molecular docking studies, which highlight the compound's ability to interact with key protein targets, thereby modulating their activity. Such properties underscore its relevance in addressing antibiotic resistance and chronic inflammatory conditions.
In addition to its antimicrobial and anti-inflammatory potential, Ethyl 5-chloromethyl-2-cyano-3-(trifluoromethylthio)phenylacetate has been explored for its role in cancer research. The trifluoromethylthio group, in particular, has been associated with enhanced bioavailability and target specificity, making it a valuable moiety in oncology drug design. Recent studies have demonstrated that this compound can serve as a precursor for the synthesis of small-molecule inhibitors targeting oncogenic kinases, offering a promising avenue for the development of targeted cancer therapies.
The pharmacological profile of Ethyl 5-chloromethyl-2-cyano-3-(trifluoromethylthio)phenylacetate is further supported by its favorable pharmacokinetic properties. Studies have shown that the compound exhibits good stability in physiological conditions, with moderate solubility and permeability. These characteristics are essential for its potential use as a drug candidate, as they influence its absorption, distribution, metabolism, and excretion (ADME) properties. Ongoing research aims to optimize these parameters to enhance its therapeutic efficacy and reduce potential side effects.
Despite its promising attributes, challenges remain in the development and application of Ethyl 5-chloromethyl-2-cyano-3-(trifluoromethylthio)phenylacetate. Issues such as scalability of synthesis, cost-effectiveness, and potential toxicity require further investigation. Researchers are actively addressing these challenges through innovative synthetic strategies and comprehensive toxicological assessments. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound from bench to bedside.
In conclusion, Ethyl 5-chloromethyl-2-cyano-3-(trifluoromethylthio)phenylacetate (CAS: 1807273-53-5) represents a versatile and promising compound in the realm of chemical biology and pharmaceutical research. Its unique structural features and demonstrated biological activities position it as a valuable tool for drug discovery and development. Continued research and optimization efforts are likely to unlock its full potential, paving the way for novel therapeutic interventions in areas such as infectious diseases, inflammation, and cancer.
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